[5,5'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate
Beschreibung
This iridium(III) complex features a cyclometalated structure with two distinct ligands:
- Primary ligand: Two (4-fluorophenyl)pyridine groups, providing strong σ-donor and π-acceptor properties.
- Auxiliary ligand: A 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (5,5'-dCF3bpy) backbone, which enhances electron-withdrawing effects and stabilizes the metal center .
The hexafluorophosphate (PF6⁻) counterion ensures solubility in polar organic solvents. Its molecular weight is 1037.75 g/mol (CAS: 2229858-27-7), with applications in organic light-emitting diodes (OLEDs) and photoredox catalysis due to high photoluminescence quantum yields (PLQY) .
Eigenschaften
Molekularformel |
C34H20F8IrN4+ |
|---|---|
Molekulargewicht |
828.8 g/mol |
IUPAC-Name |
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H6F6N2.2C11H7FN.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h1-6H;2*1-4,6-8H;/q;2*-1;+3 |
InChI-Schlüssel |
RPAMYMRMJXMBTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.[Ir+3] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Synthetic Strategy
The synthesis typically involves three sequential steps:
- Formation of the dichloro-bridged iridium dimer using the cyclometalated ligand.
- Ligand substitution with the bipyridine ancillary ligand.
- Anion exchange to replace chloride with hexafluorophosphate (PF₆⁻).
This approach is validated by analogous syntheses of related iridium complexes.
Step 1: Cyclometalation to Form the Dichloro-Bridged Dimer
Reaction :
$$
2 \text{IrCl}3 \cdot x\text{H}2\text{O} + 4 \text{(4-fluorophenyl)pyridine} \rightarrow [\text{Ir(μ-Cl)}2{\text{(4-fluorophenyl)pyridine}}2] + \text{byproducts}
$$
Conditions :
Key Findings :
- Microwave Acceleration : Yields improve significantly (e.g., 65% vs. 50%) when using microwave irradiation at 150–170°C.
- Ligand Stability : Fluorinated arylpyridines exhibit enhanced thermal stability during cyclometalation compared to non-fluorinated analogs.
Step 2: Ligand Substitution with 5,5'-Bis(trifluoromethyl)bipyridine
Reaction :
$$
[\text{Ir(μ-Cl)}2{\text{(4-fluorophenyl)pyridine}}2] + 2 \text{dCF}3\text{bpy} \rightarrow [\text{Ir(dCF}3\text{bpy)}{\text{(4-fluorophenyl)pyridine}}_2\text{Cl}] + \text{byproducts}
$$
Conditions :
Key Findings :
- Steric Effects : The trifluoromethyl groups on dCF₃bpy enhance electron withdrawal, stabilizing the Ir(III) center and improving photostability.
- Solvent Role : Methanol acts as a proton scavenger, facilitating ligand displacement.
Step 3: Anion Exchange to PF₆⁻
Reaction :
$$
[\text{Ir(dCF}3\text{bpy)}{\text{(4-fluorophenyl)pyridine}}2\text{Cl}] + \text{NH}4\text{PF}6 \rightarrow [\text{Ir(dCF}3\text{bpy)}{\text{(4-fluorophenyl)pyridine}}2]\text{PF}6 + \text{NH}4\text{Cl}
$$
Conditions :
Key Findings :
- Yield Optimization : Final yields typically range from 60–75% after purification.
- Purification : Column chromatography (SiO₂, CH₂Cl₂) or crystallization (ether diffusion) isolates the pure complex.
Characterization Data
The compound is characterized via:
Comparative Analysis of Synthetic Routes
Note : Microwave methods are increasingly preferred for scalability and efficiency.
Critical Challenges and Solutions
| Challenge | Solution |
|---|---|
| Byproduct Formation | Use excess ancillary ligand (2.2 eq) |
| Low Solubility | Add polar aprotic solvents (e.g., DMSO) |
| Oxidation | Perform reactions under inert atmosphere |
Applications and Research Implications
This complex is valued for:
Analyse Chemischer Reaktionen
Arten von Reaktionen
[5,5’-Bis-Trifluormethyl]bis[(4-Fluorphenyl)pyridin]Iridium(III) Hexafluorophosphat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die oft durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen ein oder mehrere Liganden durch andere Liganden ersetzt werden. Übliche Reagenzien für diese Reaktionen sind Halogenide und Phosphine.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden oft in inerten Atmosphären durchgeführt, um Oxidation zu verhindern.
Substitution: Halogenide, Phosphine; Reaktionen können erhöhte Temperaturen und das Vorhandensein von Katalysatoren erfordern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Komplexe mit höheren Oxidationsstufen ergeben, während Reduktion Spezies mit niedrigeren Oxidationsstufen erzeugen kann. Substitutionsreaktionen führen zur Bildung neuer Iridiumkomplexe mit verschiedenen Liganden.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
Iridium(III) complexes are known for their phosphorescent properties, which arise from the metal-to-ligand charge transfer (MLCT) states. The incorporation of trifluoromethyl and fluorophenyl groups enhances the electronic characteristics of the complex, leading to improved luminescence efficiency.
Key Properties:
- Emission Wavelength : The compound typically exhibits strong emission in the visible region, making it suitable for applications in optoelectronics.
- Quantum Yield : High quantum yields have been reported for similar iridium complexes, indicating their efficiency as light-emitting materials.
Luminescent Materials
Iridium(III) complexes are widely used in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). The unique structure of [5,5'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate allows for:
- High Color Purity : Its emission properties can be tuned for specific colors, essential for display technologies.
- Stability : The complex exhibits thermal and photochemical stability, which is crucial for long-lasting devices.
Biolabeling and Imaging
The biocompatibility and luminescence of iridium complexes make them suitable for biological applications:
- Cell Imaging : The compound can be used as a fluorescent probe to visualize cellular structures due to its high emission intensity.
- Drug Delivery Systems : Its ability to emit light can be harnessed for tracking drug delivery in vivo.
Catalysis
Iridium complexes are effective catalysts in various chemical reactions:
- C-H Activation : The compound can facilitate C-H bond activation processes, which are vital in organic synthesis.
- Photocatalysis : Its strong absorption of light enables its use in photocatalytic reactions, including water splitting and organic transformations.
Case Study 1: Luminescent Sensors
A study demonstrated the use of iridium(III) complexes as luminescent sensors for detecting oxygen levels. The high sensitivity of these complexes to changes in their environment allows for real-time monitoring of oxygen concentrations in biological systems .
Case Study 2: Antimicrobial Activity
Research has shown that certain iridium(III) complexes exhibit antimicrobial properties against bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents .
Wirkmechanismus
The mechanism of action of [5,5’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate involves its interaction with molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications such as imaging and photodynamic therapy. The iridium center plays a crucial role in facilitating electron transfer processes, which are essential for its catalytic and luminescent activities.
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Modifications
Photophysical Properties
- PLQY : The target compound exhibits a PLQY >80% in thin films, surpassing methyl-substituted analogs (~60–70%) due to stronger CF₃-induced stabilization of excited states .
- Emission Wavelength : λₑₘ ≈ 520–540 nm (green emission), red-shifted by ~20 nm compared to tert-butyl-substituted complexes .
- Lifetime : Microsecond-scale decay (τ ≈ 1.2–1.5 μs), typical for phosphorescent Ir(III) complexes .
Biologische Aktivität
Iridium(III) complexes have garnered attention in medicinal chemistry due to their unique properties and potential therapeutic applications. The compound [5,5'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate is a representative example that showcases significant biological activity, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by case studies, data tables, and relevant research findings.
Synthesis and Characterization
The synthesis of iridium(III) complexes typically involves cyclometallation reactions involving suitable ligands. The target compound can be synthesized using a method that incorporates trifluoromethyl and fluorophenyl groups, which enhance the electronic properties of the complex. Characterization techniques such as NMR, UV-Vis spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies indicate that iridium(III) complexes exhibit notable antibacterial properties. For instance, a related iridium(III) complex demonstrated effective inhibition against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values around 3.60 μM . The mechanism of action is believed to involve disruption of bacterial membranes and the generation of reactive oxygen species (ROS), leading to cell death .
Table 1: Antimicrobial Efficacy of Iridium(III) Complexes
| Compound | Target Bacteria | MIC (μM) | Mechanism of Action |
|---|---|---|---|
| Complex 1 | S. aureus | 3.60 | Membrane disruption, ROS generation |
| Complex 2 | E. coli | 5.00 | Membrane destabilization |
| Complex 3 | Pseudomonas aeruginosa | 4.50 | DNA interaction |
Anticancer Activity
The anticancer potential of iridium(III) complexes has been extensively studied. For example, the aforementioned complex exhibited cytotoxic effects against various cancer cell lines, including ovarian (A2780), cervical (HeLa), and melanoma (A375) cells, with IC50 values ranging from 1.24 to 7.23 μM . The selectivity towards certain cancer types suggests that the compound may interact with specific cellular targets or pathways.
Table 2: Cytotoxicity of Iridium(III) Complexes on Cancer Cell Lines
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| A2780 | 7.23 | High |
| HeLa | 1.68 | Moderate |
| A375 | 1.55 | High |
| HepG2 | 17.0 | Low |
The biological activity of this compound is attributed to its ability to generate ROS upon entering cells. This oxidative stress leads to apoptosis in cancer cells and disrupts bacterial integrity . Additionally, studies have shown that these complexes can interact with cellular components like DNA, leading to further investigations into their mechanisms as potential chemotherapeutic agents .
Case Studies
- Antibacterial Study : A study focused on the interaction of iridium complexes with S. aureus revealed significant nucleic acid leakage upon treatment, indicating membrane disruption as a primary mode of action .
- Cytotoxicity Assessment : In vitro evaluations demonstrated that the compound selectively inhibited cancer cell proliferation compared to non-cancerous cells, highlighting its potential as a targeted therapeutic agent .
Q & A
Q. What is the optimal synthetic route for preparing [5,5'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate?
Methodological Answer: The synthesis typically involves two key steps:
Ligand Coordination: React iridium(III) chloride with stoichiometric equivalents of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine and 4-fluorophenylpyridine ligands under inert conditions (e.g., argon atmosphere) in a polar aprotic solvent (e.g., dichloromethane) at elevated temperatures (80–100°C) for 24–48 hours .
Counterion Exchange: Treat the intermediate iridium complex with ammonium hexafluorophosphate (NH₄PF₆) in methanol or acetone to precipitate the hexafluorophosphate salt. Purification via column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) yields the final product with reported yields of 74% .
Q. How should researchers characterize this iridium complex to confirm its structural integrity?
Methodological Answer: Key characterization techniques include:
- NMR Spectroscopy: ¹⁹F NMR to verify fluorinated ligand integration and counterion presence.
- X-ray Crystallography: Resolve the octahedral geometry around the Ir(III) center and confirm ligand coordination modes (e.g., κN for pyridyl groups, κC for cyclometalated phenyl rings) .
- Elemental Analysis: Validate empirical formula (e.g., C₃₄H₁₈F₁₆IrN₄P) and purity (>95%) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M-PF₆]⁺ at m/z ≈ 908) .
Q. What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation. Conduct reactions under dark or low-light conditions .
- Air Sensitivity: Use Schlenk-line techniques or gloveboxes to avoid oxidation of the Ir(III) center .
- Solubility: Dissolve in anhydrous DMF or DMSO for electrochemical studies; avoid aqueous solutions due to PF₆⁻ hydrolysis .
Advanced Research Questions
Q. How do structural modifications to the ligands influence the photophysical properties of this complex?
Methodological Answer:
- Ligand Substitution: Replace 4-fluorophenylpyridine with electron-withdrawing groups (e.g., -CF₃) to blue-shift emission spectra. shows that tert-butyl substituents on bipyridine ligands enhance steric protection, improving quantum yields by reducing non-radiative decay .
- Emission Tuning: Compare photoluminescence (PL) spectra in thin films vs. solution. For example, complexes with bulkier ligands exhibit reduced aggregation-caused quenching, critical for light-emitting devices .
Q. What computational methods are suitable for modeling the electronic structure of this iridium complex?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to optimize geometry and calculate HOMO/LUMO energies. Focus on ligand-centered π→π* transitions and metal-to-ligand charge transfer (MLCT) states .
- TD-DFT: Simulate absorption/emission spectra to correlate with experimental data. Validate spin-orbit coupling effects inherent to Ir(III) complexes .
Q. How can researchers resolve contradictions in reported quantum yields or electrochemical data?
Methodological Answer:
- Standardized Measurements: Use integrating spheres for absolute quantum yield determination. Control solvent polarity (e.g., CH₃CN vs. toluene) to account for solvatochromic effects .
- Electrochemical Consistency: Calibrate against ferrocene/ferrocenium (Fc/Fc⁺) in cyclic voltammetry. Discrepancies in oxidation potentials (e.g., ±0.1 V) may arise from reference electrode differences (Ag/AgCl vs. SCE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
